N-Hydroxy-3-nitro-benzamidine
Overview
Description
N-Hydroxy-3-nitro-benzamidine is a chemical compound with the molecular formula C7H7N3O3 . It has a molecular weight of 181.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,7H,8H2
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .It is typically stored at temperatures between 2-8°C . The compound’s country of origin is CN .
Scientific Research Applications
Cancer Research
Compounds related to N-Hydroxy-3-nitro-benzamidine, such as nitro-substituted benzamidines, have been evaluated for their anticancer activities. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione showed significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent. The compound induced cell cycle arrest and apoptosis, mediated by the activation of caspases, highlighting the therapeutic potential of nitro-substituted benzamidines in cancer treatment (Mukherjee et al., 2010).
Enzyme Inhibition
Benzamidine derivatives have been studied for their role as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin. This enzymatic inhibition is crucial for understanding mechanisms of blood coagulation and developing anticoagulant therapies. Derivatives of benzamidine showed different degrees of inhibition against these enzymes, suggesting a nuanced approach to designing inhibitors for therapeutic applications (Markwardt et al., 1968).
Antimicrobial Activity
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited broad-spectrum activity against various microorganisms, highlighting the antimicrobial potential of nitro-substituted benzamidines. This research underscores the importance of structural modifications in enhancing the antimicrobial efficacy of benzamide derivatives (Ertan et al., 2007).
Material Science
In material science, benzamidine derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic conditions. The study demonstrated that substituents on the N-Phenyl-benzamide molecules significantly affect their efficiency as corrosion inhibitors, with electron-donating groups enhancing inhibition. This research contributes to the development of novel corrosion inhibitors for industrial applications (Mishra et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-hydroxy-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHFKLUPWFUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198246 | |
Record name | m-Nitrobenzamide oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5023-94-9 | |
Record name | 3-Nitrobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5023-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Nitrobenzamide oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005023949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Nitrobenzamide oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-nitrobenzamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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